REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19]O)=[CH:15][CH:14]=1.CCOCC.O.[Cl:27]CCl>Cl>[Cl:27][CH2:19][C:16]1[CH:17]=[CH:18][C:13]([CH:12]=[CH:11][C:4]2[CH:5]=[C:6]([O:9][CH3:10])[CH:7]=[CH:8][C:3]=2[O:2][CH3:1])=[CH:14][CH:15]=1
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Name
|
2,5-Dimethoxystilbene-4'-methanol
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)C=CC1=CC=C(C=C1)CO
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
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Details
|
washed with water (2×125 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica (dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=CC2=C(C=CC(=C2)OC)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 856 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |